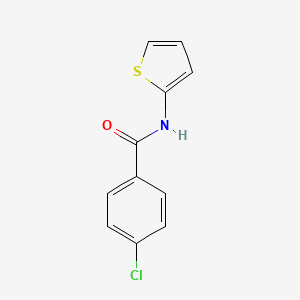

4-Chloro-N-(thiophen-2-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

64307-09-1 |

|---|---|

Molecular Formula |

C11H8ClNOS |

Molecular Weight |

237.71 g/mol |

IUPAC Name |

4-chloro-N-thiophen-2-ylbenzamide |

InChI |

InChI=1S/C11H8ClNOS/c12-9-5-3-8(4-6-9)11(14)13-10-2-1-7-15-10/h1-7H,(H,13,14) |

InChI Key |

AVXYTOHWULWSAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

biological activity screening of N-(thiophen-2-yl)benzamide derivatives

An In-Depth Technical Guide to the Biological Activity Screening of N-(thiophen-2-yl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of N-(thiophen-2-yl)benzamide derivatives. The thiophene ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The N-(thiophen-2-yl)benzamide core represents a promising framework for the development of novel therapeutic agents. This document is designed to equip researchers with the necessary technical knowledge to design, execute, and interpret a robust biological activity screening cascade for this class of compounds.

The Scientific Rationale: Why Screen N-(thiophen-2-yl)benzamide Derivatives?

The thiophene moiety, a sulfur-containing heterocycle, is a "privileged scaffold" in drug discovery. Its derivatives are known to interact with a variety of biological targets, thereby exhibiting a wide spectrum of therapeutic effects.[1][2][3] When incorporated into the N-(thiophen-2-yl)benzamide structure, the resulting molecule's biological activity is influenced by the nature and position of substituents on both the thiophene and benzamide rings.[1][2] A systematic screening approach is therefore essential to elucidate the therapeutic potential of novel analogues.

The primary biological activities of interest for this class of compounds, as suggested by existing literature, include:

-

Anticancer Activity: Thiophene derivatives have been shown to induce apoptosis and inhibit key signaling pathways implicated in cancer progression, such as the VEGFR-2/AKT and MAPK pathways.[1][5][6][7][8]

-

Antimicrobial Activity: The structural features of these compounds make them candidates for combating bacterial and fungal infections, a critical need in the face of growing antimicrobial resistance.[1][9][10]

-

Anti-inflammatory Activity: Benzamide derivatives have demonstrated the ability to modulate inflammatory responses, often by inhibiting enzymes like cyclooxygenase (COX) or suppressing pro-inflammatory cytokines.[10][11][12][13]

This guide will detail the experimental workflows for evaluating each of these key activities.

A Strategic Approach to Screening: A Multi-Tiered Workflow

A successful screening campaign for N-(thiophen-2-yl)benzamide derivatives should follow a logical, tiered approach. This ensures that resources are utilized efficiently, with the most promising compounds advancing to more complex and resource-intensive assays.

Caption: A tiered approach to screening N-(thiophen-2-yl)benzamide derivatives.

Anticancer Activity Screening

The evaluation of anticancer potential begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most active compounds.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11][15]

-

Compound Treatment: Prepare serial dilutions of the N-(thiophen-2-yl)benzamide derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[15][16]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: In-Vitro Cytotoxicity of Selected Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 15.2 |

| Derivative B | MCF-7 (Breast) | 8.9 |

| Derivative C | HCT116 (Colon) | 22.5 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

Mechanistic Insights: Apoptosis and Signaling Pathways

For compounds exhibiting significant cytotoxicity, further investigation into their mechanism of action is warranted. Thiophene derivatives have been reported to induce apoptosis and interfere with key signaling pathways in cancer cells.[1][5][17][18]

Caption: Potential anticancer mechanisms of N-(thiophen-2-yl)benzamide derivatives.

Antimicrobial Activity Screening

The initial screening for antimicrobial activity is often performed using agar diffusion-based methods, which are simple, cost-effective, and allow for the simultaneous evaluation of multiple compounds.[9][19]

Primary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial properties of chemical substances.[19][20][21] An antimicrobial agent diffuses into the agar and inhibits the growth of the test microorganism, resulting in a zone of inhibition.[9][19]

Experimental Protocol: Agar Well Diffusion

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacterial strains and Sabouraud Dextrose Agar (SDA) plates for fungal strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plates using a sterile cotton swab.[19]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[19][21]

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the N-(thiophen-2-yl)benzamide derivatives (dissolved in a suitable solvent like DMSO) into the wells.[19] Include a negative control (solvent alone) and a positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48 hours.[19][22]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[19]

Data Presentation: Antimicrobial Activity of Selected Derivatives

| Compound ID | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| Derivative D | 18 | 14 | 12 |

| Derivative E | 22 | 19 | 16 |

| Ciprofloxacin | 25 | 28 | - |

| Fluconazole | - | - | 20 |

Determination of Minimum Inhibitory Concentration (MIC)

For compounds showing significant zones of inhibition, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[24][25][26][27]

In-Vivo Evaluation: Carrageenan-Induced Paw Edema

Injection of carrageenan into the paw of a rat or mouse induces an acute, localized inflammatory response characterized by edema (swelling).[24][27] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[28]

-

Grouping and Dosing: Divide the animals into groups (n=5-8 per group):

-

Control group (vehicle only)

-

Standard group (e.g., Indomethacin, 10 mg/kg)[28]

-

Test groups (N-(thiophen-2-yl)benzamide derivatives at different doses, e.g., 50, 100 mg/kg) Administer the vehicle, standard, or test compounds orally or intraperitoneally.

-

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25][26][28]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[25]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity of Selected Derivatives

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |

| Control (Vehicle) | - | 0 |

| Derivative F | 50 | 35.2 |

| Derivative F | 100 | 58.9 |

| Indomethacin | 10 | 65.4 |

Structure-Activity Relationship (SAR) Considerations

A critical component of the screening process is the analysis of the structure-activity relationship (SAR). By comparing the biological activity data of a series of derivatives, researchers can identify the chemical moieties responsible for the observed effects.[6][8][29] Key questions to address in an SAR analysis include:

-

How do different substituents on the benzamide ring affect activity?

-

What is the impact of substitution patterns on the thiophene ring?

-

Does the nature of the amide linker play a role in potency and selectivity?

A thorough SAR study guides the rational design of next-generation compounds with improved potency and a more favorable safety profile.

Conclusion and Future Directions

The is a multi-faceted process that requires a strategic and methodologically sound approach. This guide provides the foundational knowledge and detailed protocols for initiating a comprehensive screening campaign. The integration of in-vitro and in-vivo assays, coupled with a rigorous analysis of structure-activity relationships, is paramount for identifying lead compounds with genuine therapeutic potential. Future research should focus on elucidating the precise molecular targets of the most promising derivatives and optimizing their pharmacokinetic and pharmacodynamic properties for preclinical development.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). PubMed. Retrieved February 13, 2026, from [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved February 13, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 13, 2026, from [Link]

-

Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). Wiley Online Library. Retrieved February 13, 2026, from [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved February 13, 2026, from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved February 13, 2026, from [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved February 13, 2026, from [Link]

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. (2013). PubMed. Retrieved February 13, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 13, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved February 13, 2026, from [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. Retrieved February 13, 2026, from [Link]

-

Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Peer-reviewed publisher. Retrieved February 13, 2026, from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Cell sensitivity assays: The MTT assay. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved February 13, 2026, from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved February 13, 2026, from [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

- Methods of screening for antimicrobial compounds. (n.d.). Google Patents.

-

Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (n.d.). sciprofiles.com. Retrieved February 13, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. Retrieved February 13, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Biological Activities of Thiophenes. (2024). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Retrieved February 13, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. botanyjournals.com [botanyjournals.com]

- 20. chemistnotes.com [chemistnotes.com]

- 21. mdpi.com [mdpi.com]

- 22. hereditybio.in [hereditybio.in]

- 23. mjpms.in [mjpms.in]

- 24. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. inotiv.com [inotiv.com]

- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic SAR Profiling of N-(thiophen-2-yl) Benzamides: From Synthesis to Target Engagement

Topic: Structure-Activity Relationship (SAR) of N-(thiophen-2-yl) benzamides Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Leads

Executive Summary

The N-(thiophen-2-yl) benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge the lipophilicity of biaryl systems with the directional hydrogen-bonding capability of the amide linker. Unlike its all-carbon analog (N-phenylbenzamide), the incorporation of the thiophene ring introduces unique electronic properties—specifically the lone pair on the sulfur atom and the specific bond angles of the five-membered ring—which frequently result in enhanced bioactivity and altered metabolic profiles.

This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on its validated role in BRAF(V600E) kinase inhibition (oncology) and FtsZ inhibition (antimicrobial). It provides actionable protocols for synthesis and biological evaluation, grounded in rigorous chemical logic.

Chemical Space & Synthetic Architecture

The Core Scaffold

The scaffold consists of three critical domains:

-

Ring A (Benzoyl moiety): The primary vector for electronic tuning (Hammett

constants). -

Linker (Amide): A rigid spacer providing H-bond donor (NH) and acceptor (CO) motifs.

-

Ring B (Thiophene): A bioisostere of the phenyl ring, offering higher electron density and reduced steric bulk compared to benzene.

Synthetic Methodology

The most robust route to N-(thiophen-2-yl) benzamides utilizes the nucleophilic attack of thiophen-2-amine on a benzoyl chloride derivative. While coupling agents (HATU/EDC) can be used, the acid chloride method is preferred for its scalability and atom economy.

Protocol: Synthesis of N-(thiophen-2-yl)-4-methoxybenzamide

Rationale: This protocol uses in situ generation of the acid chloride to avoid hydrolytic degradation, ensuring high yields for electron-rich substrates.

Reagents:

-

4-Methoxybenzoic acid (1.0 eq)

-

Thiophen-2-amine (1.1 eq) [Note: Unstable; use freshly distilled or HCl salt]

-

Oxalyl chloride (1.2 eq)

-

DMF (catalytic, 2-3 drops)

-

Dichloromethane (DCM, anhydrous)[1]

-

Triethylamine (TEA, 2.5 eq)

Step-by-Step Workflow:

-

Activation: Dissolve 4-methoxybenzoic acid in anhydrous DCM under

. Add catalytic DMF.[1] Dropwise add oxalyl chloride at 0°C. Stir at RT for 2 hours until gas evolution ( -

Concentration: Evaporate solvent/excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve in minimal DCM.

-

Coupling: To a separate flask containing thiophen-2-amine and TEA in DCM at 0°C, slowly add the acid chloride solution.

-

Quench & Workup: Stir for 4-6 hours. Quench with sat.

. Extract with DCM ( -

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Figure 1: Step-wise synthetic workflow for the generation of the target scaffold via acid chloride activation.

Structure-Activity Relationship (SAR) Analysis

The Thiophene Bioisostere Effect

Replacing a phenyl ring (Ring B) with thiophene alters the physicochemical profile significantly:

-

Lipophilicity: Thiophene is slightly more lipophilic than benzene, potentially enhancing membrane permeability.

-

Electronic Density: The sulfur atom acts as an electron donor via resonance but an acceptor via induction. The thiophene ring is generally more electron-rich (

-excessive), making it susceptible to oxidative metabolism (S-oxidation) if not sterically protected. -

Geometry: The C-S-C bond angle (~92°) creates a different spatial projection compared to the C-C-C angle in benzene (120°), often allowing tighter packing in hydrophobic pockets (e.g., BRAF kinase domain).

SAR Logic Map

The following diagram illustrates the validated modification zones for this scaffold.

Figure 2: Strategic modification zones and their predicted impact on biological activity.

Case Studies & Validated Targets

Oncology: BRAF(V600E) Inhibition

Research has identified N-(thiophen-2-yl) benzamides as potent inhibitors of the oncogenic BRAF(V600E) kinase, a driver in melanoma.[2][3]

-

Mechanism: The amide linker forms critical hydrogen bonds with the hinge region of the kinase (Cys532). The thiophene ring occupies the hydrophobic pocket usually reserved for the adenine ring of ATP.

-

Key Insight: Substitution at the 4-position of the benzoyl ring with a vinyl or bulky amine group enhances potency by interacting with the solvent-exposed region.

Table 1: BRAF(V600E) Inhibitory Activity of Selected Derivatives (Data consolidated from Xie et al. [1])

| Compound ID | Ring A Substituent (R1) | Ring B Substituent (R2) | IC50 (µM) | SAR Insight |

| A1 | H | H | 2.01 | Baseline activity; scaffold validation. |

| B40 | 4-(2-dimethylamino)ethoxy | 3-carboxylate | 0.12 | Solubilizing group + H-bond acceptor improves potency. |

| B47 | 4-(morpholin-4-yl) | 3-carboxylate | 0.09 | Morpholine improves pharmacokinetic profile and binding. |

| C12 | 4-NO2 | H | > 10.0 | Strong EWG disrupts hinge binding capability. |

Antimicrobial: FtsZ Inhibition

Derivatives of this scaffold have demonstrated bactericidal activity by targeting FtsZ, a tubulin-homolog essential for bacterial cell division.[4]

-

Mechanism: The compounds stabilize FtsZ filaments or prevent polymerization, leading to cell elongation and lysis.

-

Key Insight: Unlike the kinase targets, antimicrobial activity often requires a lipophilic substituent on the thiophene ring (e.g., 5-bromo or 5-methyl) to penetrate the bacterial cell wall.

Experimental Protocol: Kinase Inhibition Assay

Self-Validating Step: Always include a reference inhibitor (e.g., Vemurafenib for BRAF) to validate assay performance.

Methodology (ELISA-based):

-

Preparation: Coat 96-well plates with substrate (e.g., MEK1 recombinant protein).

-

Incubation: Add BRAF(V600E) enzyme, ATP (at

), and test compounds (serial dilution in DMSO). -

Reaction: Incubate at 30°C for 45 minutes.

-

Detection: Add primary anti-phospho-MEK antibody, followed by HRP-conjugated secondary antibody.

-

Readout: Add TMB substrate and measure absorbance at 450 nm.

-

Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

References

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013).[2] URL:[Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Source: ACS Medicinal Chemistry Letters (2025). URL:[Link]

-

Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]

-

Biological Activities of Thiophenes. Source: MDPI Encyclopedia (2024).[5] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-Acylation of 2-Aminothiophene with 4-Chlorobenzoyl Chloride

Introduction: The Significance of N-(Thiophen-2-yl)benzamides

The synthesis of N-(thiophen-2-yl)benzamide scaffolds is a cornerstone in contemporary medicinal chemistry and materials science. These structures are privileged motifs found in a multitude of biologically active compounds. Notably, derivatives of this class have been identified as potent inhibitors of crucial cellular signaling pathways, such as the BRAF kinase pathway, which is implicated in a significant percentage of human cancers, including melanoma.[1][2] The strategic N-acylation of 2-aminothiophene with various benzoyl chlorides allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics.[1] This document provides a comprehensive, in-depth technical guide for the N-acylation of 2-aminothiophene with 4-chlorobenzoyl chloride, a common building block in the synthesis of such targeted compounds.

Reaction Principle: The Schotten-Baumann Reaction

The N-acylation of 2-aminothiophene with 4-chlorobenzoyl chloride is typically achieved via the Schotten-Baumann reaction.[3][4] This robust and widely utilized method facilitates the formation of amides from amines and acid chlorides under basic conditions.[5] The reaction can be performed in a two-phase system (aqueous and organic) or in a single aprotic solvent with an organic base. The base plays a crucial role in neutralizing the hydrogen chloride gas that is liberated during the reaction, thereby driving the equilibrium towards the formation of the amide product.[5]

The mechanism proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-aminothiophene attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion and a proton, yielding the stable N-(thiophen-2-yl)-4-chlorobenzamide.[3]

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 2-Aminothiophene | C₄H₅NS | 99.15 | 616-46-6 | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[6] |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 122-01-0 | Causes severe skin burns and eye damage, Lachrymator.[7][8][9][10] |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | May cause cancer, Causes skin irritation, Causes serious eye irritation. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Not classified as hazardous. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Not classified as hazardous. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Not classified as hazardous. |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | May cause respiratory irritation. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness. |

Experimental Workflow

Figure 1: A schematic overview of the experimental workflow for the N-acylation of 2-aminothiophene.

Detailed Experimental Protocol

1. Reaction Setup:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophene (1.0 g, 10.1 mmol) and triethylamine (1.53 g, 2.1 mL, 15.1 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cool the flask to 0°C in an ice bath.

-

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.94 g, 11.1 mmol) in 10 mL of anhydrous DCM.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the stirred solution of 2-aminothiophene over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

2. Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent. The disappearance of the 2-aminothiophene spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

3. Work-up Procedure:

-

Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield N-(thiophen-2-yl)-4-chlorobenzamide as a solid.

-

Determine the melting point of the purified product.

-

Characterize the product using the following spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the thiophene and chlorobenzoyl moieties, as well as a singlet for the amide proton (N-H).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals, including the carbonyl carbon of the amide.

-

IR (Infrared) Spectroscopy: Look for a strong absorption band corresponding to the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₈ClNOS, M.W. = 237.71 g/mol ).

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and volatile reagents.[7][9]

-

Reagent Handling:

-

4-Chlorobenzoyl chloride: This reagent is corrosive and a lachrymator.[7][9] It reacts with moisture to release HCl gas.[7] Handle with extreme care and avoid contact with skin, eyes, and clothing.[8][10]

-

2-Aminothiophene: This compound is corrosive and can cause severe skin and eye burns.[11][12] It is also harmful if swallowed.[11]

-

Triethylamine and Dichloromethane: These are flammable and/or toxic. Handle in a fume hood away from ignition sources.

-

-

First Aid:

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10]

-

In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[7][10]

-

If inhaled, move to fresh air.[7]

-

If swallowed, do NOT induce vomiting.[7][10] In all cases of exposure, seek immediate medical attention.[7][10]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive reagents | Use freshly opened or purified reagents. Ensure 2-aminothiophene is of high purity. |

| Insufficient base | Ensure at least 1.5 equivalents of triethylamine are used to neutralize the HCl produced. | |

| Reaction time too short | Continue stirring the reaction and monitor by TLC until the starting material is consumed. | |

| Formation of multiple byproducts | Reaction temperature too high | Maintain a low temperature (0°C) during the addition of 4-chlorobenzoyl chloride to minimize side reactions. |

| Presence of water in the reaction | Use anhydrous solvents and dried glassware to prevent hydrolysis of the acid chloride. | |

| Difficult purification | Product co-elutes with impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

Conclusion

This detailed protocol provides a robust and reproducible method for the N-acylation of 2-aminothiophene with 4-chlorobenzoyl chloride. The resulting N-(thiophen-2-yl)-4-chlorobenzamide is a valuable intermediate for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this important scaffold for further chemical exploration.

References

-

Cole-Parmer. (2004, September 29). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

CPAChem. Safety data sheet: 4-Chlorobenzal Chloride. Retrieved from [Link]

-

Haz-Map. 2-Aminothiophenol - Hazardous Agents. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Journal of Chemical and Pharmaceutical Research.

-

Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Retrieved from [Link]

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. (2013, April 15). PubMed. Retrieved from [Link]

- Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Schotten-Baumann Conditions. Retrieved from [Link]

-

Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

Sources

- 1. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.ie [fishersci.ie]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: A Validated Protocol for Assessing Kinase Inhibition by 4-Chloro-N-(thiophen-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the inhibitory activity of 4-Chloro-N-(thiophen-2-yl)benzamide, a member of the N-(thiophen-2-yl) benzamide class of compounds, against protein kinases. Drawing from evidence that this scaffold can exhibit inhibitory effects against the BRAF(V600E) kinase mutant, this guide presents a robust, luminescence-based assay methodology. The described protocol is designed for accuracy, reproducibility, and high-throughput screening applications, offering a comprehensive framework from reagent preparation to data analysis and interpretation.

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of biological processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The benzamide scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a core component of various enzyme inhibitors, including those targeting kinases.[3]

Specifically, the N-(thiophen-2-yl) benzamide derivative class has been identified as a source of potent inhibitors for the BRAF(V600E) kinase.[4][5] The V600E mutation in the BRAF kinase leads to constitutive activation of the MAPK signaling pathway, a key driver in approximately 50% of melanomas and a significant fraction of other human cancers.[4][5] Research has indicated that derivatives with a 4-chloro phenyl group, such as the topic compound this compound, retain inhibitory activity against BRAF(V600E).[5]

Therefore, a robust and reliable assay to quantify the inhibitory potential of this compound is critical for its further development as a potential therapeutic agent. This application note details a widely adopted, non-radioactive method for this purpose: the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[1][6]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step luminescence-based system designed to measure the activity of any ADP-generating enzyme, such as a protein kinase.

-

Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP generated is inversely proportional to the degree of kinase inhibition.

-

ADP Detection:

-

Step 1: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference from residual ATP in the subsequent luminescence reaction.

-

Step 2: A Kinase Detection Reagent is added, which contains the enzyme ADP-Glo™ Kinase and its substrate. This enzyme uses ADP as a substrate to produce ATP. The newly synthesized ATP then acts as a substrate for luciferase, generating a light signal that is directly proportional to the initial amount of ADP produced in the kinase reaction.

-

The resulting luminescent signal provides a sensitive and quantitative measure of kinase activity.

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol

This protocol is specifically adapted for assessing the inhibition of BRAF(V600E) by this compound.

Materials and Reagents

-

Test Compound: this compound

-

Enzyme: Recombinant human BRAF(V600E) kinase

-

Substrate: Recombinant inactive MEK1 protein

-

ATP: Adenosine 5'-triphosphate, high purity

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. No. V9101)

-

Assay Plates: White, opaque, 384-well assay plates (low volume)

-

Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

-

Control Inhibitor: A known BRAF(V600E) inhibitor (e.g., Vemurafenib)

-

Multichannel pipettes, plate shaker, and a luminometer.

Reagent Preparation

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Compound Dilution Series: Create a serial dilution of the test compound. For a typical 10-point IC₅₀ curve, perform a 1:3 serial dilution in 100% DMSO. This will create a range of concentrations to test. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%).

-

Enzyme Preparation: Thaw the BRAF(V600E) enzyme on ice. Dilute it to the desired working concentration (e.g., 2X final concentration) in Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate/ATP Mixture: Prepare a 2X working solution containing both the MEK1 substrate and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Kₘ value for the kinase to accurately determine competitive inhibition.

Assay Procedure (384-well format)

The following steps outline the procedure on a per-well basis.

-

Compound Addition: Add 1 µL of the serially diluted this compound or control inhibitor to the appropriate wells. For control wells (0% and 100% inhibition), add 1 µL of 100% DMSO.

-

Enzyme Addition: Add 2 µL of the 2X BRAF(V600E) enzyme solution to all wells except the "no enzyme" control wells. To these, add 2 µL of Kinase Reaction Buffer.

-

Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mixture to all wells to start the reaction. The total volume is now 5 µL.

-

Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure product formation does not exceed 10-20% of the initial substrate to maintain linearity.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

-

Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

Caption: Step-by-step experimental workflow.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The raw data will be in Relative Light Units (RLU). The following controls are essential:

-

0% Inhibition (High Signal): Contains DMSO instead of the inhibitor. Represents uninhibited kinase activity.

-

100% Inhibition (Low Signal): Contains a saturating concentration of a potent control inhibitor or no enzyme. Represents the background signal.

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - [(RLU_inhibitor - RLU_low_control) / (RLU_high_control - RLU_low_control)])

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

-

The IC₅₀ value is derived from this curve.

Caption: Data analysis pipeline for IC50 determination.

Example Data Presentation

The results should be summarized in a clear, tabular format.

| Compound | Target Kinase | IC₅₀ (µM) | Hill Slope | R² |

| This compound | BRAF(V600E) | Value | Value | Value |

| Vemurafenib (Control) | BRAF(V600E) | Value | Value | Value |

Note: This table is for illustrative purposes. Actual values must be experimentally determined.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the results, the following validation steps are crucial:

-

Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. It should be calculated for each plate to ensure adequate separation between high and low controls. A Z'-factor > 0.5 is indicative of an excellent assay.

-

DMSO Tolerance: Confirm that the final concentration of DMSO used does not significantly affect kinase activity.

-

Linearity of Reaction: Ensure the kinase reaction proceeds linearly over the chosen incubation time and with the selected enzyme concentration.

-

ATP-ADP Conversion Rate: Verify that the assay can detect ADP in the presence of a high concentration of ATP, confirming the efficiency of the ATP depletion step.

-

Reference Inhibitor: Always include a known inhibitor with a well-characterized IC₅₀ value as a positive control to validate the assay performance on a given day.

By adhering to this detailed protocol and its integrated validation checks, researchers can confidently and accurately characterize the inhibitory potential of this compound, paving the way for further preclinical development.

References

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link]

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central, [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research, [Link]

-

Drug Discovery - Inhibitor. Chemical Kinomics & Innovative Drug Discovery, [Link]

-

4-Chloro-N-(2-chlorophenyl)benzamide. PubMed Central, [Link]

Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Comprehensive Spectroscopic Characterization of 4-Chloro-N-(thiophen-2-yl)benzamide

Introduction and Scientific Context

4-Chloro-N-(thiophen-2-yl)benzamide is a synthetic amide derivative incorporating a chlorinated benzene ring and a thiophene moiety. Molecules within this structural class are of significant interest in medicinal chemistry and drug development, as N-arylbenzamides are known scaffolds for various biological activities. For instance, N-(thiophen-2-yl) benzamide derivatives have been investigated as potential BRAFV600E inhibitors for anticancer applications.[1] Accurate and unambiguous structural confirmation is a cornerstone of the drug discovery pipeline, ensuring that biological activity is correctly attributed to the intended molecular entity.

This application note provides a detailed, multi-technique guide to the spectroscopic analysis of this compound. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis. The protocols and interpretations herein are designed to be a self-validating system, where the data from each technique corroborates the others, leading to a high-confidence structural assignment.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy provides the most detailed information regarding the specific arrangement and connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can construct a definitive map of the molecular structure.

Protocol: NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is optimized for high-resolution data.

Methodology:

-

Sample Weighing: Accurately weigh 15-25 mg of the solid this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-75 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively solubilizes the amide. Its residual proton peak (~2.50 ppm) and water peak (~3.33 ppm) are well-defined and typically do not overlap with analyte signals.[4]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆. Vortex or gently sonicate the mixture until the solid is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.[5]

-

Depth Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the active detection volume of the spectrometer's probe.[5]

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire the ¹H spectrum (typically 16-32 scans) and the ¹³C spectrum (typically 1024-4096 scans) at a regulated temperature (e.g., 298 K).

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Data Interpretation: Expected Chemical Shifts

The electronic environment dictates the resonance frequency of each nucleus. The electron-withdrawing nature of the carbonyl group, the chlorine atom, and the electronegative sulfur and nitrogen atoms significantly influences the chemical shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-1 (NH) | ~10.5 - 11.0 | broad singlet | - | 1H | Acidic amide proton, often broad due to quadrupole relaxation and exchange. |

| H-2, H-6 | ~7.9 - 8.0 | Doublet | ~8.5 | 2H | Ortho to the electron-withdrawing carbonyl group, significantly deshielded. |

| H-3, H-5 | ~7.5 - 7.6 | Doublet | ~8.5 | 2H | Ortho to the chlorine atom. |

| H-α | ~7.7 - 7.8 | Doublet of doublets | Jαβ ≈ 5.5, Jαγ ≈ 1.2 | 1H | Thiophene proton adjacent to sulfur and ortho to the amide nitrogen. |

| H-β | ~7.1 - 7.2 | Doublet of doublets | Jβα ≈ 5.5, Jβγ ≈ 3.6 | 1H | Thiophene proton meta to the amide nitrogen. |

| H-γ | ~7.5 - 7.6 | Doublet of doublets | Jγβ ≈ 3.6, Jγα ≈ 1.2 | 1H | Thiophene proton ortho to the amide nitrogen. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | ~164 - 166 | Carbonyl carbon, highly deshielded by the bonded oxygen. |

| C-4 | ~136 - 138 | Aromatic carbon bonded to chlorine (ipso-carbon). |

| C-1 | ~132 - 134 | Quaternary aromatic carbon bonded to the carbonyl group. |

| C-2, C-6 | ~129 - 131 | Aromatic CH ortho to the carbonyl group. |

| C-3, C-5 | ~128 - 129 | Aromatic CH ortho to the chlorine atom. |

| C-α' | ~140 - 142 | Thiophene quaternary carbon bonded to nitrogen. |

| C-α | ~125 - 127 | Thiophene CH adjacent to sulfur. |

| C-β | ~122 - 124 | Thiophene CH. |

| C-γ | ~128 - 130 | Thiophene CH ortho to the amide nitrogen. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. The amide group, in particular, gives rise to several characteristic absorption bands.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern FT-IR spectroscopy, particularly with an ATR accessory, requires minimal to no sample preparation for solid samples, making it a highly efficient analytical method.[6][7]

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[7] With the pressure clamp disengaged, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[8]

-

Apply Pressure: Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is essential for obtaining a high-quality spectrum.[7][9]

-

Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Workflow for ATR-FTIR Analysis

Caption: Streamlined workflow for solid sample analysis using ATR-FTIR.

Data Interpretation: Expected Vibrational Bands

The IR spectrum will provide a distinct fingerprint for this compound, with characteristic bands confirming the amide linkage and aromatic systems.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3300 | N-H Stretch | Medium-Strong | Characteristic of a secondary amide N-H bond. |

| >3000 | Aromatic C-H Stretch | Medium-Weak | Stretching vibrations of sp² C-H bonds on the benzene and thiophene rings. |

| ~1660 | Amide I (C=O Stretch) | Strong | A very prominent band, characteristic of the amide carbonyl group.[10] |

| ~1530 | Amide II (N-H Bend, C-N Stretch) | Strong | A key diagnostic band for secondary amides, resulting from a mix of N-H bending and C-N stretching.[10][11] |

| 1590, 1480, 1400 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene and thiophene rings. |

| ~1250 | Amide III (C-N Stretch, N-H Bend) | Medium | Another complex vibration characteristic of the amide group.[12][13] |

| <850 | C-Cl Stretch / C-H Out-of-Plane Bending | Medium-Strong | Vibrations in the fingerprint region, including the C-Cl stretch and C-H bending patterns indicative of aromatic substitution. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electron Ionization (EI) MS further provides structural clues through the analysis of reproducible fragmentation patterns.[14]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a pure, solid sample, this can be done using a direct insertion probe. If coupled with Gas Chromatography (GC-MS), the sample would first be dissolved in a volatile solvent and injected into the GC.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[15][16]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Interpretation: Molecular Ion and Fragmentation Pathways

The mass spectrum will confirm the molecular weight and provide insight into the compound's stability and bond strengths.

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 237 . A crucial validation is the presence of an M+2 peak at m/z 239 with a relative abundance of approximately one-third that of the M⁺˙ peak. This distinctive 3:1 isotopic signature is definitive proof of the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

Major Fragmentation Pathways: The primary fragmentation occurs at the weakest bonds, particularly the amide C-N and C-C bonds adjacent to the carbonyl group. The formation of stable, resonance-stabilized acylium ions is a major driving force.[14][17]

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 237 | [C₁₁H₈³⁵ClNOS]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₇H₄³⁵ClO]⁺ | α-cleavage: Loss of the thiophenylamino radical (•C₄H₄NS). This is expected to be a highly abundant, stable 4-chlorobenzoyl cation. |

| 111 | [C₆H₄³⁵Cl]⁺ | Cleavage of the C-C bond between the carbonyl and the benzene ring, loss of •CONH(C₄H₃S), followed by loss of CO. Results in the 4-chlorophenyl cation. |

| 98 | [C₄H₄NS]⁺ | α-cleavage: Loss of the 4-chlorobenzoyl radical (•C₇H₄ClO). |

Proposed Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound under EI conditions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the complete structural characterization of this compound.

-

NMR spectroscopy definitively establishes the carbon-hydrogen framework and the precise connectivity of the chlorophenyl and thiophene rings through the amide linkage.

-

IR spectroscopy rapidly confirms the presence of essential functional groups, most notably the secondary amide (N-H stretch, Amide I, and Amide II bands).

-

Mass spectrometry verifies the correct molecular weight and, through the characteristic 3:1 isotopic pattern of the molecular ion, confirms the presence of a single chlorine atom. Fragmentation analysis further supports the proposed structure by identifying stable substructural units.

By following the detailed protocols and applying the interpretive principles outlined in this note, researchers and drug development professionals can achieve an unambiguous and high-confidence structural validation of this compound and related analogues.

References

- Filo. (2026, February 3).

- Polymer Chemistry Characterization Lab.

- JASCO. Sampling Techniques for FTIR Spectroscopy.

- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.

- Spectroscopy Online.

- SPIE Digital Library.

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II.

- ResearchGate. Protocol for structure determination of unknowns by EI mass spectrometry. II.

- University of Rochester.

- Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS.

- ResearchGate. (2025, August 9).

- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.

- Chemistry LibreTexts. (2022, October 4). NMR in Lab- Solvent Impurities.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Organic Chemistry

- Bentham Science Publishers. (2014, September 1). Use of the Amide II Infrared Band of Proteins for Secondary Structure Determination and Comparability of Higher Order Structure.

- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.

-

ResearchGate. Benzamide-simplified mass spectrum[14].

- Studies on Amide Ⅲ Infrared Bands for the Secondary Structure Determin

- Benchchem.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Iowa State University.

- JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.

- ResearchGate. (2016, March 30).

- PMC. (2025, December 28). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry.

- MilliporeSigma. NMR Chemical Shifts of Impurities.

- National Institute of Standards and Technology. Benzamide.

- ACS Publications. Chemical Ionization Mass Spectrometry. IV.

- NMR Techniques in Organic Chemistry: a quick guide.

- SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.

- Biological Magnetic Resonance Bank.

- National Institute of Standards and Technology. Benzamide.

- Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide.

- ResearchGate. (2015, January 27). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4-SO2NH-C6H4(I-X).

- The Royal Society of Chemistry.

- ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the....

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- Benchchem. Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- ChemicalBook. Benzamide(55-21-0) 1H NMR spectrum.

- ChemicalBook. 4-Chlorobenzamide(619-56-7) 1H NMR.

- PubMed Central. (2013, February 26). Identification and synthesis of N-(thiophen-2-yl)

- CyberLeninka.

- Redalyc. Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis.

- NMRDB.org. Predict all NMR spectra.

Sources

- 1. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. carlroth.com [carlroth.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. jascoinc.com [jascoinc.com]

- 7. edinst.com [edinst.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 11. benthamdirect.com [benthamdirect.com]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 4-Chloro-N-(thiophen-2-yl)benzamide

Abstract

This document provides a comprehensive guide to the purification of crude 4-Chloro-N-(thiophen-2-yl)benzamide, a compound of interest in medicinal chemistry, potentially as a kinase inhibitor intermediate.[1] Achieving high purity is critical for accurate biological screening and drug development. This guide details two primary purification methodologies: recrystallization and flash column chromatography. It includes step-by-step protocols, discusses the rationale behind procedural choices, and outlines methods for assessing final purity, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction and Synthesis Context

This compound is typically synthesized via nucleophilic acyl substitution, most commonly by reacting 4-chlorobenzoyl chloride with 2-aminothiophene in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[2] While effective, this synthesis route can result in a crude product containing various impurities that must be removed.

Common Impurities Include:

-

Unreacted Starting Materials: 4-chlorobenzoyl chloride and 2-aminothiophene.

-

Hydrolysis Byproduct: 4-chlorobenzoic acid, formed from the reaction of 4-chlorobenzoyl chloride with moisture.

-

Base-Related Impurities: Residual pyridine or triethylamine and their corresponding hydrochloride salts.

-

Side-Reaction Products: Di-acylated species (N,N-dibenzoylamine type impurities), though less common if reaction conditions are controlled.[3]

The presence of these impurities can interfere with subsequent reactions, compromise analytical data, and lead to erroneous results in biological assays. Therefore, a robust purification strategy is essential.

Overall Purification Workflow

The purification process is a multi-step procedure designed to systematically remove different classes of impurities. The general workflow begins with a liquid-liquid extraction to remove acidic and basic impurities, followed by either recrystallization or chromatography for final purification.

Sources

Troubleshooting & Optimization

identifying and removing impurities in 4-Chloro-N-(thiophen-2-yl)benzamide synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-N-(thiophen-2-yl)benzamide. Purity of the final compound is paramount for reliable downstream applications, from biological screening to materials science. This document provides in-depth troubleshooting advice and detailed protocols to help you identify and eliminate common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are its primary challenges?

The most common and direct method for synthesizing this target molecule is the nucleophilic acyl substitution between 2-aminothiophene and 4-chlorobenzoyl chloride.[1][2] This reaction, often performed under Schotten-Baumann conditions, involves an amine attacking the highly reactive acyl chloride.[3][4][5] The primary challenges are managing the reactivity of the 4-chlorobenzoyl chloride, which is highly susceptible to hydrolysis, and removing unreacted starting materials or side-products from the final product.[6][7]

Q2: My final product has a low or broad melting point. What does this indicate?

A low or broad melting point is a classic indicator of an impure sample. The presence of contaminants disrupts the crystalline lattice of the pure compound, leading to a depression and broadening of the melting point range. The most common culprits are residual starting materials (2-aminothiophene, 4-chlorobenzoyl chloride) or the hydrolysis by-product, 4-chlorobenzoic acid.[6]

Q3: My ¹H NMR spectrum shows unexpected peaks. Where do I begin with identification?

First, compare your spectrum to a reference spectrum for the pure product. Then, focus on identifying characteristic peaks for the likely impurities.

-

4-chlorobenzoic acid: Look for a very broad singlet far downfield, typically above 10 ppm, corresponding to the carboxylic acid proton.[6]

-

2-aminothiophene: This will have characteristic peaks in the aromatic region corresponding to the thiophene ring protons and a broad signal for the -NH₂ protons.

-

Solvent Residue: Identify common solvent peaks (e.g., DMSO, CDCl₃, Acetone) to rule them out as impurities.

Q4: What is a good starting point for selecting a recrystallization solvent?

For N-aryl benzamides, lower alcohols like ethanol or methanol are excellent starting points for recrystallization.[8] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[8] The ideal solvent should fully dissolve your compound when hot but provide poor solubility when cold, allowing for the selective crystallization of your desired product.[8][9]

Core Synthesis and Impurity Formation Pathway

The intended reaction is a straightforward acylation. However, the primary competing side reaction is the hydrolysis of the acyl chloride.

Caption: Synthesis of the target amide and formation of the primary hydrolysis impurity.

Troubleshooting Guides

Problem 1: Residual Starting Materials Detected in Product

Unreacted 2-aminothiophene or 4-chlorobenzoyl chloride can persist due to incomplete reaction or improper stoichiometry.

-

Identification:

-

TLC: Spot your crude product against the starting materials. 2-aminothiophene is typically more polar than the product, resulting in a lower Rƒ value on silica gel. 4-chlorobenzoyl chloride is less polar and will have a higher Rƒ.

-

¹H NMR: Compare the integration of product peaks against known peaks for the starting materials.

-

-

Removal Strategies:

-

Aqueous Wash: If 4-chlorobenzoyl chloride is present, it will hydrolyze to 4-chlorobenzoic acid during an aqueous workup. This, along with any unreacted amine (which can be protonated with a dilute acid wash), can be removed. See Protocol 1 .

-

Recrystallization: This is often sufficient to remove small amounts of starting materials. See Protocol 2 .

-

Column Chromatography: For difficult-to-separate mixtures, silica gel chromatography is a reliable method. A gradient of ethyl acetate in hexane is a common solvent system.

-

Problem 2: Contamination with 4-Chlorobenzoic Acid

This is the most common impurity, arising from the reaction of 4-chlorobenzoyl chloride with moisture.[6][7]

-

Identification:

-

TLC: 4-chlorobenzoic acid is highly polar and will have a very low Rƒ value, often streaking on the baseline.

-

IR Spectroscopy: The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is a tell-tale sign of the O-H bond in the carboxylic acid.[6] The sharp C=O stretch of the acyl chloride (~1770-1800 cm⁻¹) will be replaced by a C=O stretch for the carboxylic acid at a lower frequency (~1680-1710 cm⁻¹).[6]

-

¹H NMR: A characteristic broad singlet above 10 ppm indicates the carboxylic acid proton.[6]

-

-

Removal Strategy:

-

Aqueous Base Wash: This is the most effective method. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base like 1M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The basic solution deprotonates the acidic 4-chlorobenzoic acid, forming the water-soluble sodium 4-chlorobenzoate salt, which is extracted into the aqueous layer. The neutral amide product remains in the organic layer. See Protocol 1 .

-

Problem 3: Product is Colored (Yellow, Brown, or Pink)

-

Possible Causes:

-

Oxidation or polymerization of 2-aminothiophene, which can be unstable.

-

Formation of highly conjugated side products.

-

-

Removal Strategy:

-

Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal (1-2% of the solute weight) can be added.[8] The solution is held at a boil for a few minutes, and then the charcoal is removed via hot filtration. The charcoal adsorbs the colored impurities, yielding a colorless filtrate from which the pure product can be crystallized.[8]

-

Impurity Identification Summary

| Impurity | TLC Characteristics (Silica Gel) | Key ¹H NMR Signal (CDCl₃) | Key IR Signal (cm⁻¹) |

| 4-Chlorobenzoic Acid | Low Rƒ, often streaks | Broad singlet, >10 ppm | Broad O-H stretch (2500-3300) |

| 2-Aminothiophene | Polar, lower Rƒ than product | Signals in thiophene region (~6-7 ppm), broad NH₂ | N-H stretch (~3300-3500) |

| 4-Chlorobenzoyl Chloride | Non-polar, higher Rƒ than product | Aromatic signals (~7.5-8.0 ppm) | Sharp C=O stretch (~1770-1800) |

Standard Purification Protocols

Protocol 1: General Aqueous Work-up

-